1-Nonene, 9-chloro-

Description

The exact mass of the compound 1-Nonene, 9-chloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Nonene, 9-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nonene, 9-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-chloronon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGQFZNQNJVFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061235 | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-06-0 | |

| Record name | 9-Chloro-1-nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Chloro-1-nonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Nonene, 9-chloro-" physical and chemical properties

An In-Depth Technical Guide to 9-Chloro-1-nonene

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and handling of 9-chloro-1-nonene. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory and beyond.

Molecular Identity and Structure

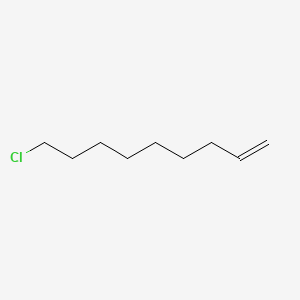

9-Chloro-1-nonene is a bifunctional linear alpha-olefin. Its structure incorporates a terminal double bond and a primary alkyl chloride, making it a versatile intermediate in organic synthesis.

-

IUPAC Name: 9-chloro-1-nonene

-

Synonyms: 9-chloronon-1-ene, 8-nonen-1-yl chloride[1]

-

CAS Number: 872-06-0[1]

-

Molecular Formula: C₉H₁₇Cl[1]

-

Molecular Weight: 160.68 g/mol [1]

The molecule's utility stems from the presence of two distinct reactive centers: the nucleophilic π-bond of the alkene and the electrophilic carbon atom attached to the chlorine.

Caption: Molecular structure of 9-chloro-1-nonene.

Physical Properties

9-Chloro-1-nonene is a colorless, transparent liquid at room temperature.[1] Its physical state simplifies handling and metering in both batch and continuous flow synthesis processes.[1]

| Property | Value | Source(s) |

| Appearance | Colorless transparent liquid | [1] |

| Boiling Point | 202.5 °C at 760 mmHg | [1] |

| Density | 0.875 g/cm³ | [1] |

| Refractive Index | 1.439 | [1] |

| Flash Point | 73.2 °C | [1] |

| Solubility | Insoluble in water, soluble in alcohol | [2][3][4] |

| Purity (Typical) | ≥ 97.0% | [1] |

Chemical Reactivity and Applications

The dual functionality of 9-chloro-1-nonene dictates its chemical behavior, allowing it to serve as a versatile building block, particularly in the synthesis of pharmaceutical intermediates.[1][5] The molecule possesses the combined properties of an alkene and a halogenated hydrocarbon.[5]

Caption: Dual reactivity pathways of 9-chloro-1-nonene.

Alkene Reactivity

The terminal double bond is susceptible to a range of electrophilic addition and oxidation reactions.[5]

-

Addition Reactions: Can undergo hydrogenation to form 1-chlorononane, or react with halogens (e.g., Br₂, Cl₂) to yield dihalogenated derivatives.

-

Oxidation: Can be oxidized to form epoxides, diols, or undergo oxidative cleavage depending on the reagents employed.

-

Polymerization: The double bond can participate in polymerization reactions, similar to other alpha-olefins, in the presence of suitable catalysts.[3][6]

Alkyl Halide Reactivity

The primary chloride is an excellent electrophilic site for nucleophilic substitution and organometallic coupling reactions.

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide variety of nucleophiles (e.g., -CN, -OR, -NR₂, -SR) via an Sₙ2 mechanism to introduce new functional groups.

-

Cross-Coupling Reactions: It serves as a substrate in powerful carbon-carbon bond-forming reactions, such as Suzuki and Stille couplings, which are fundamental in constructing complex molecular frameworks for active pharmaceutical ingredients (APIs).[1]

The compound's stability under standard conditions and its relatively high boiling point allow it to be used in reactions requiring elevated temperatures without significant degradation.[1]

Spectroscopic Profile

The structural features of 9-chloro-1-nonene give rise to a predictable spectroscopic signature, which is essential for reaction monitoring and quality control.

| Technique | Expected Signature |

| ¹H NMR | ~5.8 ppm (ddt): Proton on C2. ~5.0 ppm (m): Protons on C1. ~3.5 ppm (t): Protons on C9 (alpha to Cl). ~2.0 ppm (q): Protons on C3 (allylic). 1.3-1.8 ppm (m): Remaining methylene protons (C4-C8). |

| ¹³C NMR | ~139 ppm: C2. ~114 ppm: C1. ~45 ppm: C9 (alpha to Cl). ~28-34 ppm: Remaining aliphatic carbons. |

| IR (cm⁻¹) | ~3077: =C-H stretch. ~1641: C=C stretch. ~2850-2960: C-H alkane stretches. ~650-750: C-Cl stretch. |

| Mass Spec. | Molecular Ion (M⁺): Peaks at m/z 160 and 162 in an approximate 3:1 ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation: Loss of Cl (m/z 125), loss of HCl, and fragmentation of the alkyl chain. |

Note: Predicted values are based on standard chemical shift and frequency tables. Actual experimental values may vary slightly.

Synthesis Protocol: A Representative Method

While various synthetic routes exist, a common and logical approach involves the selective transformation of a readily available starting material like 8-nonen-1-ol. The following protocol is a representative, self-validating workflow.

Caption: General workflow for the synthesis of 9-chloro-1-nonene.

Step-by-Step Methodology: Chlorination of 8-nonen-1-ol using Thionyl Chloride

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl) is purged with an inert gas (e.g., Nitrogen or Argon).

-

Reagent Charging: Charge the flask with 8-nonen-1-ol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane or diethyl ether. Cool the flask to 0 °C in an ice bath.

-

Chlorinating Agent Addition: Add thionyl chloride (SO₂, 1.1-1.2 eq), optionally in a small amount of solvent, dropwise via the addition funnel over 30-60 minutes. Maintain the temperature at 0 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice or into a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess thionyl chloride and the HCl produced.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with the reaction solvent (e.g., dichloromethane).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure 9-chloro-1-nonene.

Safety, Handling, and Storage

Proper handling of 9-chloro-1-nonene is crucial for laboratory safety.

-

Hazards: The compound is a flammable liquid with a flash point of 73.2°C.[1] Vapors may form explosive mixtures with air.[6] It can cause skin and eye irritation.[7]

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools.[9]

-

Ground/bond containers and receiving equipment to prevent static discharge.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Storage in a dry, inert atmosphere is recommended to prevent unwanted reactions with moisture or oxygen.[1]

-

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[7][8]

References

- Exploring 9-Chloronon-1-ene: Properties and Applic

- 9- Chloro -1-Nonene CAS 872-06-0 for Organic Synthesis Intermedi

- SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Safety Data Sheet - Angene Chemical. Angene Chemical.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY D

- 1-Nonene | C9H18 | CID 31285 - PubChem. NIH.

- 1-NONENE - CAMEO Chemicals. NOAA.

- 1-NONENE | 124-11-8 - ChemicalBook. ChemicalBook.

- 1-Nonene - Wikipedia. Wikipedia.

Sources

- 1. innospk.com [innospk.com]

- 2. 1-Nonene | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-NONENE | 124-11-8 [chemicalbook.com]

- 4. 1-Nonene - Wikipedia [en.wikipedia.org]

- 5. fagservice.uy [fagservice.uy]

- 6. 1-NONENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. buyat.ppg.com [buyat.ppg.com]

A Technical Guide to 9-Chloro-1-nonene (CAS 872-06-0): Properties, Synthesis, and Applications in Pharmaceutical Research

Introduction: 9-Chloro-1-nonene (CAS No. 872-06-0) is a bifunctional linear olefin of significant interest to the chemical synthesis and pharmaceutical development communities.[1] Its structure, which incorporates a terminal alkene and a primary alkyl chloride, offers two distinct and orthogonal points for chemical modification.[1] This dual reactivity makes it a versatile building block for the synthesis of complex molecules, particularly as a pharmaceutical intermediate for constructing active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, key reactions, validated analytical methods, and critical safety protocols, designed for researchers and drug development professionals aiming to leverage its unique chemical architecture.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. These characteristics dictate handling procedures, reaction conditions, and purification strategies.

Physical and Chemical Properties

9-Chloro-1-nonene is a colorless, transparent liquid at room temperature.[1] Its key properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 872-06-0 | [2] |

| Molecular Formula | C₉H₁₇Cl | [1][2] |

| Molecular Weight | 160.68 g/mol | [1][2] |

| Appearance | Colorless Transparent Liquid | [1] |

| Density | 0.875 g/cm³ | [1] |

| Boiling Point | 202.5°C at 760 mmHg | [1] |

| Flash Point | 73.2°C | [1] |

| Refractive Index | 1.439 | [1] |

| Solubility | Insoluble in water | [2] |

-

Scientist's Note: The relatively high boiling point suggests low volatility under standard conditions but necessitates vacuum distillation for purification to prevent thermal decomposition.[1] Its insolubility in water is typical for long-chain alkyl halides and dictates the use of organic solvents for reactions and extractions.

Spectroscopic Fingerprint for Structural Verification

Verifying the identity and purity of starting materials is a non-negotiable aspect of chemical synthesis. The following spectroscopic data are characteristic of 9-chloro-1-nonene.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's structure.

-

δ 5.8 (m, 1H): The internal vinyl proton (-CH=CH₂), appearing as a multiplet due to coupling with the terminal vinyl protons.

-

δ 4.9 (m, 2H): The two terminal vinyl protons (=CH₂), appearing as a multiplet.

-

δ 3.5 (t, 2H): The methylene protons adjacent to the chlorine atom (-CH₂Cl), appearing as a triplet.

-

δ 2.0 (q, 2H): The allylic methylene protons (-CH₂-CH=CH₂).

-

δ 1.2-1.8 (m, 8H): The remaining six methylene protons of the aliphatic chain, which overlap to form a complex multiplet.

-

-

¹³C NMR Spectroscopy:

-

δ 139: The internal sp² carbon (-C H=CH₂).

-

δ 114: The terminal sp² carbon (=C H₂).

-

δ 45: The carbon bonded to chlorine (-C H₂Cl).

-

δ 26-34: The seven sp³ carbons of the aliphatic chain.

-

-

Infrared (IR) Spectroscopy:

-

~3075 cm⁻¹: C-H stretch of the vinyl group (=C-H).

-

~2925, 2855 cm⁻¹: C-H stretches of the aliphatic methylene groups.

-

~1640 cm⁻¹: C=C stretch of the terminal alkene.

-

~910 cm⁻¹: Out-of-plane C-H bend of the terminal alkene, a highly characteristic peak.

-

~650-750 cm⁻¹: C-Cl stretch.

-

Part 2: Synthesis, Purification, and Quality Control

The reliable synthesis and rigorous purification of 9-chloro-1-nonene are paramount for its application in sensitive downstream processes like drug development.

Proposed Synthetic Workflow

A common and effective method for preparing primary alkyl chlorides is from the corresponding alcohol. A plausible and scalable synthesis of 9-chloro-1-nonene starts from the commercially available 8-nonen-1-ol. The hydroxyl group can be converted to a chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) in the presence of a base like pyridine being a classic and effective choice.

Caption: Synthetic workflow for 9-chloro-1-nonene production.

Experimental Protocol: Synthesis from 8-Nonen-1-ol

This protocol describes a representative procedure for the chlorination of 8-nonen-1-ol.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 8-nonen-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). The solution is cooled to 0°C in an ice bath.

-

Reagent Addition: Thionyl chloride (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. Pyridine (1.2 eq) is then added dropwise.

-

Rationale: Dropwise addition of the highly reactive thionyl chloride controls the exothermic reaction. Pyridine acts as a base to neutralize the HCl byproduct, preventing potential acid-catalyzed side reactions at the double bond.

-

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is cautiously poured into ice-cold water to quench excess thionyl chloride. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The acidic wash removes residual pyridine, while the basic wash removes any remaining acidic impurities. The brine wash aids in removing water from the organic layer.

-

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 9-chloro-1-nonene as a colorless liquid.

Analytical Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This method is suitable for routine quality control to determine the overall purity of 9-chloro-1-nonene.[3]

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[3]

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

-

Inlet Temperature: 250°C.[3]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 20°C/min.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Detector Temperature: 300°C.[3]

-

Data Analysis: Purity is calculated based on the relative peak area percentage. A typical specification requires purity to be ≥97.0%.[1]

Part 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 9-chloro-1-nonene stems from the ability to selectively functionalize either the alkene or the alkyl chloride, or to use them in sequence to build molecular complexity.

A Map of Synthetic Transformations

The dual functionality allows for a wide range of chemical transformations, making it a valuable linchpin in multi-step syntheses.

Caption: Key synthetic transformations of 9-chloro-1-nonene.

Strategic Applications in Medicinal Chemistry

Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs incorporating this halogen.[4] 9-Chloro-1-nonene serves as an ideal starting point for creating libraries of novel compounds for drug discovery screening.

-

Scaffold Elaboration: The alkyl chloride can be used to attach the nine-carbon chain to a core heterocyclic structure via nucleophilic substitution. Subsequently, the terminal alkene can be elaborated into a wide array of functional groups (alcohols, diols, epoxides, aldehydes) to probe the structure-activity relationship (SAR).

-

Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, the long aliphatic chain of 9-chloro-1-nonene can serve as a flexible linker. The two functional handles allow for covalent attachment to both the targeting moiety and the payload or E3 ligase binder.

-

Multicomponent Reactions (MCRs): The derivatives of 9-chloro-1-nonene can be powerful substrates in MCRs, which are highly efficient processes for generating molecular diversity.[5][6] For example, converting the chloride to an azide (9-azido-1-nonene) allows its use in click chemistry or Ugi reactions.

Part 4: Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is essential.

Hazard Identification

Based on available Safety Data Sheets (SDS), 9-chloro-1-nonene is classified with the following hazards:

-

Flammability: Combustible liquid.[7]

-

Health Hazards:

Recommended Handling and Storage Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, open flames, and other ignition sources.[2] Ground/bond container and receiving equipment to prevent static discharge.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] Keep containers tightly closed.[8]

Conclusion

9-Chloro-1-nonene is a high-value chemical intermediate whose utility is derived from its bifunctional nature. The presence of two distinct reactive sites—a terminal alkene and a primary alkyl chloride—provides synthetic chemists with a flexible tool for constructing complex molecular architectures. For professionals in drug discovery, this compound represents an excellent starting point for generating diverse chemical libraries and building novel therapeutic agents. By understanding its properties, reactivity, and safety requirements, researchers can effectively and safely harness the synthetic potential of this versatile building block.

References

- Exploring 9-Chloronon-1-ene: Properties and Applic

- 9-chloronon-1-ene 872-06-0 wiki. (URL: )

-

Safety Data Sheet - 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Angene Chemical. (URL: [Link])

-

1-Nonene. PubChem, National Institutes of Health. (URL: [Link])

-

Working with Hazardous Chemicals. Organic Syntheses. (URL: [Link])

-

9-thiabicyclo[3.3.1]nonane-2,6-dione. Organic Syntheses Procedure. (URL: [Link])

-

9-borabicyclo[3.3.1]nonane dimer. Organic Syntheses Procedure. (URL: [Link])

-

9-chloroanthracene. Organic Syntheses Procedure. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. (URL: [Link])

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. (URL: [Link])

-

Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. (URL: [Link])

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. (URL: [Link])

-

Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Efficient Approach for Novel Anticancer Agents. CNR-IRIS. (URL: [Link])

-

Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. (URL: [Link])

-

Nonene Safety Data Sheet. Braskem. (URL: [Link])

-

1-Nonene Mass Spectrum. NIST WebBook. (URL: [Link])

-

1-Nonene IR Spectrum. NIST WebBook. (URL: [Link])

- Purification of di-substituted malonyl halides.

-

9-chloro-1-nonene. Rieke Metals Products & Services. (URL: [Link])

- Method to purify and stabilize chloroolefins.

-

Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. (URL: [Link])

-

Insights into the mechanism and kinetics of the gas-phase atmospheric reaction of 9-chloroanthracene with NO3 radical in the presence of NOx. RSC Publishing. (URL: [Link])

-

Organic Chemistry 1: Chapter 9 - Reactions of Alkynes (Part 1/1). YouTube. (URL: [Link])

-

ORGANIC CHEMISTRY WOORKSHEET ON NOMENCLATURE. (URL: [Link])

-

Identification and analytical characterization of nine synthetic cathinone derivatives. ResearchGate. (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.cnr.it [iris.cnr.it]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. echemi.com [echemi.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Molecular Structure of 9-Chloro-1-nonene

This guide provides a comprehensive technical overview of the molecular structure of 9-chloro-1-nonene, a significant chemical intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural characteristics of 9-chloro-1-nonene through a predictive analysis of its spectroscopic properties. In the absence of publicly available spectral data, this guide leverages fundamental principles of spectroscopy and comparative data from analogous compounds to offer a robust and scientifically grounded structural determination.

Section 1: Introduction to 9-Chloro-1-nonene: A Bifunctional Synthetic Building Block

9-Chloro-1-nonene (CAS No. 872-06-0) is a colorless liquid characterized by a nine-carbon aliphatic chain with a terminal double bond and a chlorine atom at the opposing end.[1][2] Its molecular formula is C₉H₁₇Cl, and it has a molecular weight of approximately 160.68 g/mol .[1][3] The unique arrangement of a reactive alkene and a terminal alkyl chloride within the same molecule makes 9-chloro-1-nonene a versatile precursor in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[2] The dual functionality allows for selective reactions at either the double bond or the carbon-chlorine bond, providing a strategic advantage in complex molecular construction.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₇Cl |

| Molecular Weight | 160.684 g/mol [1] |

| Appearance | Colorless transparent liquid[1][2] |

| Boiling Point | 202.5°C at 760 mmHg[1] |

| Density | 0.875 g/cm³[1] |

| Flash Point | 73.2°C[1] |

| Purity (Typical) | ≥ 97.0%[1] |

The handling of 9-chloro-1-nonene requires adherence to standard safety protocols for flammable and potentially reactive chemicals, including storage in a cool, dry, and inert atmosphere away from ignition sources.[1]

Section 2: Elucidation of the Molecular Backbone: A Predictive Spectroscopic Approach

The definitive confirmation of a molecule's structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of analysis. The following sections detail the predicted spectroscopic signatures of 9-chloro-1-nonene.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Hydrogen Environments

¹H NMR spectroscopy is a powerful tool for identifying the various hydrogen environments within a molecule. Based on the structure of 9-chloro-1-nonene, a distinct pattern of signals is predicted. The electronegativity of the chlorine atom and the anisotropy of the double bond will significantly influence the chemical shifts of adjacent protons.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-1 (a, b) | 4.90 - 5.05 | ddt | 2H | Terminal vinyl protons, diastereotopic and coupled to H-2. |

| H-2 | 5.75 - 5.85 | m | 1H | Vinylic proton, coupled to H-1 and H-3. |

| H-3 | 2.00 - 2.10 | q | 2H | Allylic protons, deshielded by the double bond. |

| H-4 to H-8 | 1.25 - 1.45 | m | 10H | Methylene protons of the aliphatic chain, overlapping signals. |

| H-9 | 3.50 - 3.60 | t | 2H | Methylene protons adjacent to the electronegative chlorine atom. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 9-chloro-1-nonene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

Logical Workflow for ¹H NMR Analysis:

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-chloro-1-nonene

Introduction

In the landscape of pharmaceutical and chemical synthesis, the precise structural elucidation of intermediates is paramount to ensuring the integrity and efficacy of the final product. 9-chloro-1-nonene, a bifunctional molecule featuring a terminal alkene and a primary alkyl chloride, serves as a versatile building block in organic synthesis. Its utility lies in the orthogonal reactivity of its two functional groups, allowing for selective transformations at either end of the nine-carbon chain. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 9-chloro-1-nonene, offering insights into the chemical environment of each nucleus and establishing a spectral fingerprint for this compound. The following sections will delve into the interpretation of predicted chemical shifts and coupling constants, underpinned by fundamental principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Analysis of 9-chloro-1-nonene

The proton NMR spectrum of 9-chloro-1-nonene is predicted to exhibit a series of distinct signals, each corresponding to a unique set of protons in the molecule. The interpretation of this spectrum relies on understanding how the electronic environment surrounding each proton influences its resonance frequency (chemical shift) and how interactions with neighboring protons lead to signal splitting (spin-spin coupling).

Below is a table summarizing the predicted ¹H NMR data for 9-chloro-1-nonene. The predictions were generated using a validated in-silico model.

Table 1: Predicted ¹H NMR Data for 9-chloro-1-nonene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H-1a (trans to alkyl chain) | 5.01 | d | 1H | J_trans_ = 17.1 |

| H-1b (cis to alkyl chain) | 4.95 | d | 1H | J_cis_ = 10.2 |

| H-2 | 5.81 | ddt | 1H | J_trans_ = 17.1, J_cis_ = 10.2, J_H2-H3_ = 6.7 |

| H-3 | 2.05 | q | 2H | J_H3-H2_ = 6.7, J_H3-H4_ = 7.4 |

| H-4, H-5, H-6, H-7 | 1.30 - 1.45 | m | 8H | - |

| H-8 | 1.76 | p | 2H | J_H8-H7_ = 7.5, J_H8-H9_ = 6.8 |

| H-9 | 3.54 | t | 2H | J_H9-H8_ = 6.8 |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals a characteristic pattern for a terminal alkene and a long alkyl chain with a terminal chloride.

-

The Vinylic Protons (H-1a, H-1b, and H-2): The protons on the double bond are the most deshielded, appearing furthest downfield.

-

H-2: This proton, being on the internal carbon of the double bond, is predicted to resonate at approximately 5.81 ppm. Its signal is a doublet of doublets of triplets (ddt) due to coupling with the two terminal vinylic protons (H-1a and H-1b) and the allylic protons (H-3). The large coupling constant of 17.1 Hz is characteristic of a trans relationship with H-1a, while the 10.2 Hz coupling corresponds to the cis relationship with H-1b. The smaller coupling of 6.7 Hz arises from the interaction with the two protons on C-3.

-

H-1a and H-1b: These two protons are diastereotopic and therefore have different chemical shifts, predicted around 5.01 and 4.95 ppm. Each appears as a doublet due to coupling with H-2, with the respective trans (17.1 Hz) and cis (10.2 Hz) coupling constants.

-

-

The Allylic Protons (H-3): The protons on the carbon adjacent to the double bond (C-3) are predicted to appear around 2.05 ppm. This downfield shift, relative to a standard alkane, is due to the proximity of the electron-withdrawing double bond. The signal is expected to be a quartet (q) due to coupling with both the vinylic proton H-2 and the two protons on C-4.

-

The Methylene Chain (H-4, H-5, H-6, and H-7): The protons on these carbons are in a very similar chemical environment, far from the influence of the alkene and the chlorine atom. Consequently, their signals are predicted to overlap in a complex multiplet (m) in the range of 1.30 - 1.45 ppm, which is typical for aliphatic methylene groups.

-

The Protons Adjacent to the Chlorine (H-8 and H-9):

-

H-9: The protons on the carbon directly bonded to the electronegative chlorine atom are significantly deshielded and are predicted to resonate at approximately 3.54 ppm. The signal is a triplet (t) due to coupling with the two neighboring protons on C-8.

-

H-8: The protons on the carbon adjacent to the chlorine-bearing carbon (C-8) are also deshielded, but to a lesser extent than H-9. Their signal is predicted to be a pentet (p) around 1.76 ppm, resulting from coupling with the protons on C-7 and C-9.

-

Caption: Molecular structure of 9-chloro-1-nonene with proton assignments and predicted chemical shifts.

Predicted ¹³C NMR Spectral Analysis of 9-chloro-1-nonene

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shift of each carbon is primarily influenced by its hybridization and the electronegativity of the atoms attached to it.

Table 2: Predicted ¹³C NMR Data for 9-chloro-1-nonene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 114.2 |

| C-2 | 139.1 |

| C-3 | 33.8 |

| C-4 | 28.9 |

| C-5 | 29.1 |

| C-6 | 29.4 |

| C-7 | 26.8 |

| C-8 | 32.6 |

| C-9 | 45.1 |

Interpretation of the ¹³C NMR Spectrum

-

The Alkene Carbons (C-1 and C-2): As expected for sp² hybridized carbons, C-1 and C-2 are the most deshielded carbons in the molecule, with predicted chemical shifts of 114.2 ppm and 139.1 ppm, respectively. The terminal carbon (C-1) is typically found at a lower chemical shift than the internal carbon (C-2).

-

The Alkyl Chain Carbons (C-3 to C-8): These sp³ hybridized carbons appear in the aliphatic region of the spectrum.

-

C-3: The allylic carbon is predicted to resonate at approximately 33.8 ppm.

-

C-4, C-5, C-6, C-7, C-8: These carbons are in a relatively non-descript alkane-like environment and are predicted to have chemical shifts between 26.8 and 32.6 ppm. The subtle differences in their chemical shifts are due to their varying distances from the two functional groups.

-

-

The Carbon Bonded to Chlorine (C-9): The electronegative chlorine atom causes a significant downfield shift for the carbon to which it is attached. C-9 is therefore predicted to have a chemical shift of approximately 45.1 ppm, which is substantially higher than the other sp³ carbons in the chain.

General Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 9-chloro-1-nonene, the following general protocol should be followed. This procedure is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Sample Concentration: Weigh approximately 5-10 mg of 9-chloro-1-nonene directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, use a vortex mixer.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Shimming: Insert the NMR tube into the spectrometer. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Load a standard proton experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

-

The number of scans can be relatively low for a ¹H spectrum (e.g., 8 or 16) due to the high natural abundance of protons.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Load a standard carbon experiment with proton decoupling (e.g., a DEPT or a simple one-pulse experiment).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 128, 256, or more, depending on the sample concentration and desired signal-to-noise ratio).

-

Acquire the FID.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired FIDs to convert the time-domain signal into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integration (for ¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons giving rise to each signal.

Caption: A generalized workflow for acquiring NMR spectra of small organic molecules.

Conclusion

The in-silico prediction of the ¹H and ¹³C NMR spectra of 9-chloro-1-nonene provides a robust framework for the structural verification of this important synthetic intermediate. The predicted spectra are characterized by distinct signals for the terminal alkene and the chloro-terminated alkyl chain. The vinylic protons are expected in the 4.9-5.9 ppm range in the ¹H NMR spectrum, while the protons adjacent to the chlorine atom are predicted around 3.5 ppm. In the ¹³C NMR spectrum, the alkene carbons are anticipated between 114 and 139 ppm, and the carbon bearing the chlorine atom is expected at approximately 45 ppm. This detailed spectral analysis, coupled with the provided experimental guidelines, serves as a comprehensive resource for researchers and scientists in the field of drug

A Technical Guide to the Synthesis of 9-Chloro-1-nonene: Pathways and Methodologies

Abstract: 9-Chloro-1-nonene (CAS No. 872-06-0) is a critical bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its structure, which features a terminal alkene and a primary alkyl chloride, allows for orthogonal chemical modifications, making it a valuable precursor for complex molecular architectures. This guide provides an in-depth analysis of two robust and scientifically vetted pathways for the synthesis of 9-chloro-1-nonene, tailored for researchers and professionals in chemical and drug development. The methodologies discussed are (I) Selective Hydrofunctionalization of 1,8-Nonadiene and (II) Grignard Reagent Coupling, with a focus on mechanistic rationale, detailed experimental protocols, and comparative analysis to inform strategic synthetic planning.

Introduction

Chemical Profile of 9-Chloro-1-nonene

9-Chloro-1-nonene is a colorless liquid with the molecular formula C₉H₁₇Cl.[1] Its key structural features—a terminal double bond and a primary chloride on a nine-carbon chain—provide two distinct reactive sites. The alkene is amenable to a wide range of addition reactions, metathesis, and polymerizations, while the alkyl chloride is a classic electrophilic site for nucleophilic substitution reactions.

| Property | Value | Source |

| CAS Number | 872-06-0 | [1] |

| Molecular Weight | 160.68 g/mol | [1] |

| Density | 0.875 g/cm³ | [1] |

| Boiling Point | 202.5°C at 760 mmHg | [1] |

| Flash Point | 73.2°C | [1] |

| Purity Standard | ≥97.0% | [1] |

Significance in Organic Synthesis

The utility of 9-chloro-1-nonene stems from its capacity to act as a molecular linchpin. The chloro group can be readily converted into other functionalities such as amines, azides, thiols, or used to form organometallic reagents. Concurrently, the terminal alkene can participate in reactions like hydroboration, epoxidation, or olefin metathesis.[2][3] This dual reactivity is highly sought after for constructing long-chain molecules, functionalized polymers, and active pharmaceutical ingredients.

Synthesis Pathway I: Selective Hydrofunctionalization of 1,8-Nonadiene

This pathway is arguably the most direct and efficient route, leveraging the selective transformation of a commercially available diene into the desired haloalkene. The strategy relies on differentiating the two terminal double bonds by protecting one while functionalizing the other is impractical. Instead, a regioselective reaction that exclusively targets one alkene is employed.

Strategic Overview and Rationale

The core of this strategy is the anti-Markovnikov hydroboration-oxidation of 1,8-nonadiene. This reaction selectively installs a hydroxyl group on the terminal carbon (C-9), yielding 8-nonen-1-ol.[4][5][6] The resulting primary alcohol is then readily converted to the target chloride. This approach is favored for its high regioselectivity and generally excellent yields.

Mechanism

Step 1: Hydroboration-Oxidation The reaction proceeds via the syn-addition of a B-H bond across one of the double bonds. Borane (BH₃), often used as a complex with THF, adds preferentially to the less sterically hindered carbon atom of the alkene.[5][7] This places the boron atom at the terminal position and the hydrogen at the adjacent carbon. The process is concerted, involving a four-membered transition state. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the carbon-boron bond with a carbon-oxygen bond, stereospecifically yielding the alcohol.[6][7]

Step 2: Chlorination of the Alcohol The primary alcohol, 8-nonen-1-ol, is converted to 9-chloro-1-nonene via a nucleophilic substitution reaction. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction proceeds through a chlorosulfite ester intermediate. In the presence of a base like pyridine, the mechanism is typically Sₙ2, involving a backside attack by the chloride ion, leading to inversion of configuration (though irrelevant for a primary alcohol).

Detailed Experimental Protocol

Step 2.3.1: Synthesis of 8-nonen-1-ol via Hydroboration-Oxidation

-

Setup: A dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with 1,8-nonadiene (1.0 eq) in anhydrous THF.

-

Hydroboration: The solution is cooled to 0 °C in an ice bath. Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, ~0.35 eq) is added dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, the mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 4-6 hours.

-

Oxidation: The flask is cooled again to 0 °C. A 3 M aqueous solution of sodium hydroxide (NaOH) is added cautiously, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the internal temperature does not exceed 30 °C.

-

Work-up: The mixture is stirred at room temperature for 12 hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield crude 8-nonen-1-ol, which can be purified by vacuum distillation.

Step 2.3.2: Synthesis of 9-chloro-1-nonene from 8-nonen-1-ol

-

Setup: A dry, nitrogen-flushed flask is charged with 8-nonen-1-ol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous diethyl ether.

-

Chlorination: The solution is cooled to 0 °C. Thionyl chloride (SOCl₂, 1.1 eq) is added dropwise, maintaining the temperature below 10 °C.

-

Reaction Completion: After addition, the reaction is allowed to warm to room temperature and stirred for 12-18 hours until TLC or GC analysis indicates complete consumption of the starting alcohol.

-

Work-up: The reaction mixture is cooled and quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by vacuum distillation to afford pure 9-chloro-1-nonene.

Visualization of Pathway I

Caption: Workflow for the synthesis of 9-chloro-1-nonene from 1,8-nonadiene.

Synthesis Pathway II: Grignard Reagent Coupling

This pathway constructs the nine-carbon backbone through a carbon-carbon bond-forming reaction, utilizing the well-established Grignard chemistry.[8][9] This approach offers flexibility in the choice of starting materials and is a cornerstone of synthetic organic chemistry.

Strategic Overview and Rationale

The strategy involves the coupling of a six-carbon Grignard reagent containing a terminal alkene with a three-carbon electrophile. Specifically, hex-5-en-1-ylmagnesium bromide (or chloride) is prepared from the corresponding 6-halo-1-hexene. This organometallic nucleophile is then reacted with a three-carbon electrophile such as allyl bromide to form the C6-C7 bond, yielding the nine-carbon diene precursor, 1,8-nonadiene. The diene is then selectively functionalized as described in Pathway I. An alternative, more direct approach would be to couple a Grignard reagent with a chloro-containing electrophile, but this can lead to complications like halogen-metal exchange. Therefore, the most reliable method is to form the diene first.

Note: While a direct coupling of a C6 Grignard with a C3 chloro-electrophile is conceivable, it often presents challenges. For this guide, we will focus on the more robust method of forming 1,8-nonadiene, which then feeds into the previously described hydroboration/chlorination sequence.

Mechanism

Step 1: Grignard Reagent Formation Magnesium metal reacts with an alkyl halide (e.g., 6-bromo-1-hexene) in an ether solvent (like THF or diethyl ether) via an oxidative insertion mechanism.[9] The magnesium inserts into the carbon-halogen bond, reversing the polarity of the carbon atom from electrophilic to highly nucleophilic. The presence of the alkene is generally tolerated under these conditions.

Step 2: Nucleophilic Coupling The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of allyl bromide in a classic Sₙ2 reaction. This forms a new carbon-carbon bond and displaces the bromide ion, resulting in the formation of 1,8-nonadiene.

Step 3 & 4: Hydroboration-Oxidation and Chlorination These steps are identical to those described in Pathway I, converting the synthesized 1,8-nonadiene into the final product, 9-chloro-1-nonene.

Detailed Experimental Protocol

Step 3.3.1: Synthesis of 1,8-nonadiene via Grignard Coupling

-

Setup: A dry, three-necked flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, and flushed with nitrogen. Magnesium turnings (1.1 eq) and a crystal of iodine (as an initiator) are placed in the flask.

-

Grignard Formation: A small amount of a solution of 6-bromo-1-hexene (1.0 eq) in anhydrous THF is added to the magnesium. The reaction is initiated, often indicated by heat evolution and disappearance of the iodine color. The remaining 6-bromo-1-hexene solution is then added dropwise at a rate that maintains a gentle reflux.[10] After the addition, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Coupling: The flask containing the newly formed hex-5-en-1-ylmagnesium bromide is cooled to 0 °C. A solution of allyl bromide (1.05 eq) in anhydrous THF is added dropwise.

-

Reaction Completion: The mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.

-

Work-up: The reaction is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The layers are separated, and the aqueous phase is extracted with pentane. The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated carefully by distillation to yield 1,8-nonadiene.

Step 3.3.2: Conversion to 9-chloro-1-nonene The 1,8-nonadiene synthesized in the previous step is then converted to 9-chloro-1-nonene using the two-step hydroboration-oxidation and chlorination protocol exactly as described in sections 2.3.1 and 2.3.2.

Visualization of Pathway II

Caption: Workflow for 9-chloro-1-nonene synthesis via Grignard coupling.

Comparative Analysis

| Feature | Pathway I (Hydrofunctionalization) | Pathway II (Grignard Coupling) |

| Starting Materials | 1,8-Nonadiene (commercially available) | 6-Bromo-1-hexene, Mg, Allyl bromide |

| Number of Steps | 2 | 4 (including functionalization) |

| Key Reactions | Hydroboration-Oxidation, Chlorination | Grignard Formation, C-C Coupling |

| Atom Economy | Generally higher | Lower due to salt byproducts (MgBr₂) |

| Scalability | Excellent; hydroboration is highly scalable. | Good; Grignard reactions are standard but require strict anhydrous conditions. |

| Advantages | More direct, fewer steps, high yields. | High flexibility in choosing coupling partners to create analogues. |

| Disadvantages | Relies on the availability of 1,8-nonadiene. | More steps, requires rigorous anhydrous technique, potential for side reactions. |

Conclusion

The synthesis of 9-chloro-1-nonene can be achieved effectively through multiple strategic pathways. The selective hydrofunctionalization of 1,8-nonadiene represents the most direct and efficient method, characterized by high regioselectivity and operational simplicity. Alternatively, the Grignard coupling approach provides a classic and versatile, albeit longer, route that highlights fundamental principles of carbon-carbon bond formation. The choice between these pathways will ultimately depend on the specific constraints of the research or development environment, including the availability of starting materials, required scale, and desired purity. Both methodologies underscore the power of fundamental organic reactions in constructing valuable and complex chemical intermediates for advanced applications.

References

- Vertex AI Search. (n.d.).

-

ResearchGate. (n.d.). (PDF) Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 4, 2026, from [Link]

-

NIH. (n.d.). Oxidative Desymmetrization Enables the Concise Synthesis of a trans-Cyclooctene Linker for Bioorthogonal Bond Cleavage. Retrieved January 4, 2026, from [Link]

-

Unacademy. (n.d.). Common Methods of Preparation for Haloalkanes. Retrieved January 4, 2026, from [Link]

-

YouTube. (2017, February 13). Advanced Higher: Haloalkane Synthesis. Retrieved January 4, 2026, from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 4, 2026, from [Link]

-

Khan Academy. (n.d.). Preparation of haloalkanes from alkenes (video). Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Investigating the Mechanism of Olefin Metathesis: Synthesis of a Di-chloro Substituted Model System and Application of Dynamic NMR Techniques. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Brown Hydroboration. Retrieved January 4, 2026, from [Link]

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

Khan Academy. (2024, January 28). Preparation of haloalkanes from alkenes | Haloalkanes and Haloarenes | Chemistry. Retrieved January 4, 2026, from [Link]

-

Chemguide. (n.d.). making halogenoalkanes (haloalkanes). Retrieved January 4, 2026, from [Link]

-

Chem LibreTexts. (2019, June 5). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Retrieved January 4, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved January 4, 2026, from [Link]

-

Beilstein Journals. (2019, February 14). Aqueous olefin metathesis: recent developments and applications. Retrieved January 4, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. React App [pmc.umicore.com]

- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 5. Brown Hydroboration [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

Introduction: The Versatility and Importance of ω-Chloroalkenes

An In-depth Technical Guide to the Synthesis of ω-Chloroalkenes

ω-Chloroalkenes are a class of bifunctional molecules possessing both a terminal alkene and a primary alkyl chloride. This unique combination of reactive sites makes them highly valuable building blocks in organic synthesis. The alkene moiety allows for a wide range of transformations, including polymerization, metathesis, and various addition reactions, while the alkyl chloride provides a handle for nucleophilic substitution and organometallic coupling reactions. Their utility is prominent in the synthesis of polymers, pharmaceuticals, and specialty chemicals, where they serve as key intermediates for introducing long-chain functionalized moieties. This guide provides a comprehensive overview of the principal synthetic strategies for accessing ω-chloroalkenes, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for key methodologies.

Classical Approaches: Electrophilic Addition to Dienes

One of the most fundamental methods for synthesizing chloroalkenes is through the electrophilic addition of hydrogen chloride (HCl) to conjugated dienes. This reaction's outcome is critically dependent on the reaction conditions, which govern the regioselectivity of the addition.

Mechanistic Underpinnings: 1,2- vs. 1,4-Addition

When a conjugated diene, such as 1,3-butadiene, reacts with an electrophile like H+, an allylic carbocation intermediate is formed.[1] This carbocation is resonance-stabilized, with the positive charge delocalized over two carbons.[1][2] The subsequent nucleophilic attack by the chloride ion (Cl⁻) can occur at either of these positively charged centers, leading to two distinct products: the 1,2-adduct and the 1,4-adduct.[3]

-

1,2-Addition (Kinetic Control): At low temperatures, the reaction is irreversible, and the major product is the one that forms the fastest.[4] This is typically the 1,2-adduct, as the chloride ion attacks the carbon atom that is closer to the initial site of protonation, a pathway with a lower activation energy.[5]

-

1,4-Addition (Thermodynamic Control): At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product is the more stable of the two, which is often the 1,4-adduct due to the more substituted (and thus more stable) double bond.[5]

This dichotomy between kinetic and thermodynamic control is a cornerstone of synthetic strategy, allowing chemists to selectively favor one isomer over the other by simply manipulating the reaction temperature.

Caption: Mechanism of electrophilic addition of HCl to a conjugated diene.

Experimental Protocol: Synthesis of 4-Chloro-2-pentene (1,4-Adduct)

This protocol describes the thermodynamically controlled addition of HCl to isoprene.

-

Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas bubbler is cooled to 0°C in an ice bath.

-

Reagents: Charge the flask with 100 mL of diethyl ether and 20 g of isoprene (2-methyl-1,3-butadiene).

-

Reaction: Bubble dry hydrogen chloride gas slowly through the stirred solution. Monitor the reaction progress by taking aliquots and analyzing them via GC-MS.

-

Control: Maintain the temperature at 0-5°C to allow for equilibrium to be established, favoring the more stable 1,4-adduct. Continue the addition of HCl until the starting material is consumed (approx. 2-3 hours).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield 4-chloro-2-pentene.

Elimination Strategies: Dehydrochlorination of Dichloroalkanes

The synthesis of ω-chloroalkenes can also be achieved through the elimination of HCl from α,ω-dichloroalkanes. This method relies on a base-catalyzed E2 elimination mechanism. The choice of base and reaction conditions is crucial to ensure selective mono-elimination and prevent the formation of diene byproducts.

Causality in Reagent Selection

The success of selective dehydrochlorination hinges on using a sterically hindered base or carefully controlling the stoichiometry.

-

Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are often preferred. Their bulkiness disfavors a second elimination reaction at the other end of the chain, thus increasing the yield of the desired ω-chloroalkene.

-

Stoichiometry: Using just one equivalent of a strong, non-hindered base like sodium amide (NaNH₂) can also favor mono-elimination, but the reaction requires careful monitoring to prevent over-reaction.[6]

Ionic liquids have also emerged as effective media and catalysts for dehydrochlorination, offering high selectivity at lower temperatures compared to traditional industrial pyrolysis methods.[7][8]

Experimental Protocol: Synthesis of 5-Chloro-1-pentene

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1,5-dichloropentane (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reagents: Add a solution of potassium tert-butoxide (1.05 equivalents) in THF dropwise to the stirred solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (KCl) will be observed.

-

Monitoring: Track the disappearance of the starting material using gas chromatography.

-

Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal by rotary evaporation, the resulting ω-chloroalkene can be purified by distillation.

Modern Catalytic Routes: Olefin Metathesis

Olefin metathesis has revolutionized the formation of carbon-carbon double bonds, offering unparalleled efficiency and functional group tolerance.[9] Cross-metathesis, in particular, provides a direct and powerful route to ω-chloroalkenes.[10]

The Cross-Metathesis Approach

This strategy involves the reaction between a simple terminal alkene (e.g., ethylene, propylene) and a second alkene bearing the chloroalkyl functionality (e.g., allyl chloride, 4-chloro-1-butene). A ruthenium-based catalyst, such as a Grubbs catalyst, facilitates the "scrambling" of the alkylidene fragments, leading to the desired product.[11] The driving force is often the release of a volatile byproduct like ethylene.[11]

Caption: General workflow for ω-chloroalkene synthesis via cross-metathesis.

Experimental Protocol: Synthesis of 1-Chloro-4-nonene via Cross-Metathesis

-

Setup: All manipulations are performed in a glovebox or using Schlenk line techniques under an argon atmosphere.

-

Reagents: In a reaction vessel, dissolve 1-heptene (1 equivalent) and 3-chloro-1-propene (allyl chloride, 1.2 equivalents) in anhydrous, degassed dichloromethane.

-

Catalyst Addition: Add Grubbs' second-generation catalyst (0.5-2 mol%) to the solution.

-

Reaction: Stir the mixture at 40°C. The evolution of ethylene gas indicates reaction progress. Monitor the reaction by GC-MS.

-

Termination: Once the starting 1-heptene is consumed (typically 4-12 hours), add a few drops of ethyl vinyl ether to quench the catalyst.

-

Purification: Remove the solvent in vacuo. The residue is purified directly by flash column chromatography on silica gel to afford the target 1-chloro-4-nonene.

Carbon-Carbon Bond Formation via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis, enabling the precise formation of C-C bonds.[12] These methods can be adapted to synthesize ω-chloroalkenes by coupling an appropriate organometallic reagent with a suitable halide.

The Catalytic Cycle in Action

The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle.[12][13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a vinyl halide).

-

Transmetalation: The organometallic nucleophile (e.g., a Grignard reagent derived from a chloroalkane) transfers its organic group to the palladium center.[14]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[15]

Caption: Simplified palladium-catalyzed cross-coupling cycle.

Experimental Protocol: Suzuki Coupling for 6-Chloro-1-phenyl-1-hexene

-

Setup: To a flame-dried Schlenk flask, add vinylboronic acid pinacol ester (1.2 equiv), potassium phosphate (3 equiv), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Reagents: Evacuate and backfill the flask with argon. Add a solution of 1-chloro-4-iodobutane (1 equiv) in a 3:1 mixture of dioxane and water.

-

Reaction: Heat the reaction mixture to 80°C and stir for 16 hours.

-

Monitoring: Follow the consumption of the alkyl halide by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Key Limitations | Typical Yields | Substrate Scope |

| Electrophilic Addition | Uses simple, inexpensive starting materials (dienes, HCl).[2] | Can produce mixtures of isomers (1,2- vs 1,4-adducts).[1] | 40-80% | Limited to products derivable from available conjugated dienes. |

| Dehydrochlorination | Good for converting readily available dichloroalkanes. | Risk of over-reaction to form dienes; requires careful control.[16] | 50-85% | Dependent on the availability of the corresponding α,ω-dichloroalkane. |

| Olefin Metathesis | Excellent functional group tolerance; highly efficient.[9][17] | Requires expensive transition metal catalysts; potential for E/Z isomer mixtures.[10] | 70-95% | Very broad; many terminal alkenes can be used as coupling partners. |

| Cross-Coupling | High degree of control over product structure; mild conditions.[12] | Requires organometallic reagents which can be sensitive; catalyst cost.[14] | 65-90% | Broad; depends on the stability of the organometallic reagent. |

Conclusion and Future Outlook

The synthesis of ω-chloroalkenes is achievable through a variety of robust chemical methodologies. Classical approaches like electrophilic addition and dehydrochlorination remain valuable for their simplicity and cost-effectiveness, particularly in large-scale applications. However, for complex molecular architectures and applications demanding high purity and functional group compatibility, modern catalytic methods such as olefin metathesis and palladium-catalyzed cross-coupling are indispensable. The ongoing development of more active, selective, and cost-effective catalysts continues to broaden the horizons of what is possible, enabling the synthesis of increasingly sophisticated ω-chloroalkenes for advanced materials and drug development.

References

- Beyond Labz. (n.d.). HCl Addition to Dienes. Chemistry Connected.

- Organic Chemistry. (n.d.). 14.

- Chemistry Steps. (n.d.). 1,2 and 1,4 Electrophilic Addition to Dienes.

- TMP Chem. (2021). 32b: Electrophilic addition to dienes. YouTube.

-

Wikipedia. (n.d.). Grignard reaction. [Link]

- Miller, S. I. (1961). Kinetics of Dehydrochlorination of Chloroalkenes. The Journal of Organic Chemistry, 26(8), 2619–2624.

-

Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

- Ashenhurst, J. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

- All content. (2024).

- Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems.

-

RSC Publishing. (2025). Synergistic catalysis of chloroalkane dehydrochlorination with acetylene hydrochlorination by immobilized ionic liquid–metal ion co-catalysts: a DFT study. [Link]

- Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry.

- Coconote. (2025). Grignard Reactions and Lab Techniques.

-

RSC Publishing. (n.d.). Synergistic catalysis of chloroalkane dehydrochlorination with acetylene hydrochlorination by immobilized ionic liquid–metal ion co-catalysts: a DFT study. [Link]

- Leah4Sci. (2020).

- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

-

Bogen, C., et al. (2013). Microalgae Synthesize Hydrocarbons from Long-Chain Fatty Acids via a Light-Dependent Pathway. Plant Physiology, 162(2), 646-656. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of substituted alkenes.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.).

- University of Calgary. (n.d.).

-

Wikipedia. (n.d.). Cross-coupling reaction. [Link]

-

ResearchGate. (n.d.). (PDF) Investigating the Mechanism of Olefin Metathesis: Synthesis of a Di-chloro Substituted Model System and Application of Dynamic NMR Techniques. [Link]

-

Lee, M. T., et al. (2022). Synthesis of Highly Substituted Alkenes from Terminal Alkynes. Journal of the American Chemical Society, 144(32), 13961-13972. [Link]

- Myers, A. (n.d.). Metathesis Reaction.pdf. Harvard University.

- Organic Chemistry Portal. (n.d.).

-

Wang, Y., et al. (2025). Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst. Nature Communications, 16(1), 1234. [Link]

- Chemistry LibreTexts. (2023). 2.

-

ResearchGate. (2025). Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst. [Link]

-

OAE Publishing Inc. (n.d.). Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-catalysis. [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

- Organic Chemistry Explained!. (2018).

-

Nicolaou, K. C., et al. (2005). Metathesis reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4490-4527. [Link]

- The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.

- Chemistry For Everyone. (2025).

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Long-Chain Alkanes.

-

Jiang, B., et al. (2019). Catalytic Dehydrochlorination of 1,2-Dichloroethane into Vinyl Chloride over Nitrogen-Doped Activated Carbon. ACS Omega, 4(1), 2081-2089. [Link]

- Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling.

- The Organic Chemistry Tutor. (2020). Synthesis of Internal and terminal alkynes. YouTube.

- Leah4Sci. (2025). Multistep Synthesis with Chain Elongation, Radicals, and More – Organic Chemistry Finals Review. YouTube.

- Cheng, B., et al. (1992). SYNTHESIS OF MID-LONG CHAIN α-CHLOROALIPHATIC ACIDS. Chinese Journal of Applied Chemistry, 0(2), 83-85.

-

Roman, B. I., et al. (2010). Synthesis of β-, γ-, δ-, ..., ω-halogenated ketones and aldehydes. Chemical Reviews, 110(10), 5914-5988. [Link]

-

ResearchGate. (n.d.). Pathway to Vinyl Chloride Production via Dehydrochlorination of 1,2-Dichloroethane in Ionic Liquid Media | Request PDF. [Link]

Sources

- 1. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Synergistic catalysis of chloroalkane dehydrochlorination with acetylene hydrochlorination by immobilized ionic liquid–metal ion co-catalysts: a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Metathesis reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cross Metathesis [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 9-Chloro-1-nonene

Introduction

9-Chloro-1-nonene (CAS No. 872-06-0) is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl chloride.[1][2] This unique structure makes it a valuable intermediate in organic synthesis, particularly for introducing a C9 chain in the manufacturing of pharmaceuticals, fragrances, and specialty polymers.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring product purity, and establishing safe handling protocols.

This guide provides a detailed examination of two critical parameters: the solubility and chemical stability of 9-chloro-1-nonene. By synthesizing theoretical principles with established experimental protocols, we aim to equip the scientific community with the necessary insights for the effective application of this versatile compound.

Solubility Profile of 9-Chloro-1-nonene

The solubility of a compound dictates its behavior in various media, influencing everything from reaction kinetics to purification strategies and formulation development. 9-Chloro-1-nonene's structure, with a long, nonpolar nine-carbon chain and two weakly polar functional groups (C-Cl and C=C), suggests it is a lipophilic, nonpolar molecule.

Theoretical Considerations

The principle of "like dissolves like" is the cornerstone for predicting solubility. The long aliphatic backbone of 9-chloro-1-nonene makes it readily miscible with nonpolar organic solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene). Its solubility is expected to decrease in more polar solvents. While the carbon-chlorine bond introduces a dipole moment, its effect is significantly diluted by the large nonpolar chain. Consequently, its solubility in water is predicted to be very low.[3] This is consistent with data for the parent alkene, 1-nonene, which is insoluble in water but soluble in alcohol.[4]

Quantitative Solubility Data

While specific, experimentally-derived solubility data for 9-chloro-1-nonene across a wide range of solvents is not extensively published, the following table provides expected solubility based on its chemical structure and data for analogous compounds like 1-nonene and 1-chlorononane.[3][4][5]

Table 1: Predicted Solubility of 9-Chloro-1-nonene at Ambient Temperature (approx. 20-25°C)